8-(2-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-(2-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the purine family and features a chloro-benzylsulfanyl group, a methyl group, and a phenethyl group attached to the purine core. Its molecular formula is C19H19ClN4O2S, and it has a molecular weight of approximately 402.90 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and guanidine derivative under acidic conditions.
Introduction of the Chloro-benzylsulfanyl Group: The chloro-benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-benzyl chloride and a thiol derivative.
Addition of the Methyl and Phenethyl Groups: The methyl and phenethyl groups can be added through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
8-(2-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
8-(2-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(2-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-Chloro-benzylsulfanyl)-3-methyl-7-isopropyl-3,7-dihydro-purine-2,6-dione
- 8-(2-Chloro-benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione
- 8-(4-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
Uniqueness
8-(2-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-25-18-17(19(27)24-20(25)28)26(12-11-14-7-3-2-4-8-14)21(23-18)29-13-15-9-5-6-10-16(15)22/h2-10H,11-13H2,1H3,(H,24,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHOKBCMHLMXRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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